This compound can be classified as an organic heterocyclic compound, specifically an imidazole derivative. Imidazole compounds are often studied for their pharmacological properties, including anti-inflammatory and anti-cancer activities.
The synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol typically involves several key steps:
The molecular structure of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol features:
C1=CC=C(C(=C1)CN2C=C(N=C2)CO)Cl
UONPFELRVRYUKL-UHFFFAOYSA-N
The presence of both aromatic and heterocyclic components contributes to its potential reactivity and biological activity.
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol can participate in various chemical reactions:
The mechanism of action for [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol is primarily related to its interaction with biological targets:
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol has several potential applications:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: